Fluvastatin

Descripción general

Descripción

La fluvastatina es un miembro de la clase de fármacos estatinas, utilizado principalmente para tratar la hipercolesterolemia y prevenir las enfermedades cardiovasculares. Fue patentada en 1982 y aprobada para uso médico en 1994. La fluvastatina es el primer inhibidor de la HMG-CoA reductasa totalmente sintético y es estructuralmente distinto de los derivados fúngicos de esta clase terapéutica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fluvastatina se sintetiza mediante un proceso de varios pasos que implica la formación de intermediarios clave

Métodos de producción industrial

La producción industrial de fluvastatina implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de varios disolventes, catalizadores y técnicas de purificación para aislar el producto final. Se han desarrollado técnicas avanzadas como los sistemas de administración de fármacos auto-microemulsificantes (SMEDDS) para mejorar la biodisponibilidad de la fluvastatina .

Análisis De Reacciones Químicas

Tipos de reacciones

La fluvastatina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La fluvastatina puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de fluvastatina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo fluorofenilo u otros sitios reactivos de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran fluvastatina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar la especificidad y el rendimiento .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos de fluvastatina, que pueden tener diferentes propiedades farmacológicas y actividades .

Aplicaciones Científicas De Investigación

La fluvastatina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de las estatinas.

Biología: Investigado por sus efectos en los procesos celulares y la expresión génica.

Medicina: Extensamente estudiado por su papel en la reducción de los niveles de colesterol y la prevención de enfermedades cardiovasculares. También se está explorando por sus potenciales propiedades antiinflamatorias y anticancerígenas.

Industria: Se utiliza en el desarrollo de sistemas avanzados de administración de fármacos para mejorar su biodisponibilidad y eficacia terapéutica .

Mecanismo De Acción

La fluvastatina funciona inhibiendo selectiva y competitivamente la enzima hepática hidroximetilglutaril-coenzima A (HMG-CoA) reductasa. Esta enzima es responsable de convertir el HMG-CoA en mevalonato, el paso limitante de la velocidad en la biosíntesis del colesterol. Al inhibir esta enzima, la fluvastatina reduce la producción de colesterol en el hígado, lo que lleva a niveles más bajos de colesterol de lipoproteínas de baja densidad (LDL) en la sangre .

Comparación Con Compuestos Similares

La fluvastatina se compara con otras estatinas como atorvastatina, simvastatina, pravastatina y rosuvastatina. Si bien todas las estatinas funcionan inhibiendo la HMG-CoA reductasa, la fluvastatina es única por ser la primera estatina totalmente sintética. Tiene un menor potencial de interacciones medicamentosas en comparación con otras estatinas, ya que es menos probable que sea metabolizada por las enzimas del citocromo P450 .

Lista de compuestos similares

- Atorvastatina

- Simvastatina

- Pravastatina

- Rosuvastatina

- Lovastatina

El origen sintético distinto de la fluvastatina y su menor potencial de interacción la convierten en una opción valiosa en el tratamiento de la hipercolesterolemia y las enfermedades cardiovasculares.

Actividad Biológica

Fluvastatin, a member of the statin class of drugs, is primarily known for its cholesterol-lowering effects through the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway. However, its biological activity extends beyond lipid regulation, showing potential in cancer prevention and cardiovascular health. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and data tables.

This compound acts by competitively inhibiting HMG-CoA reductase, which leads to reduced synthesis of mevalonate and subsequently cholesterol. This inhibition results in increased expression of LDL receptors in the liver, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, this compound has been shown to influence various signaling pathways that are critical in cancer biology.

Cancer Prevention and Treatment

Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to inhibit tumor growth and induce apoptosis in various cancer types, particularly non-small cell lung cancer (NSCLC) and breast cancer.

Non-Small Cell Lung Cancer (NSCLC)

A study demonstrated that this compound inhibits NSCLC tumorigenesis by targeting HMG-CoA reductase. The compound was found to suppress cell growth and induce apoptosis through inhibition of the Braf/MEK/ERK1/2 and Akt signaling pathways. In vivo studies using patient-derived xenograft models showed significant tumor growth attenuation when treated with this compound .

| Study | Model | Outcome |

|---|---|---|

| This compound in NSCLC | Patient-derived xenograft | Reduced tumor growth; induced apoptosis |

Breast Cancer

In a pilot study involving women with high-grade stage 0/1 breast cancer, this compound administration resulted in measurable biological changes, including reduced tumor proliferation and increased apoptotic activity. This study involved 40 patients who were randomized to receive varying doses of this compound .

| Study | Patient Cohort | Biological Changes |

|---|---|---|

| This compound in Breast Cancer | 40 women with early-stage breast cancer | Reduced proliferation; increased apoptosis |

Cardiovascular Benefits

This compound is also recognized for its cardiovascular protective effects. A large randomized trial indicated that patients receiving this compound post-percutaneous coronary intervention (PCI) had a significantly longer median time free of major adverse cardiac events (MACE) compared to those on placebo. The study reported a relative risk reduction of 20% for MACE in the this compound group .

| Trial | Treatment Group | MACE-Free Survival Time |

|---|---|---|

| This compound for Cardiac Events | This compound (n=844) vs. Placebo (n=833) | This compound: 1558 days; Placebo: 1227 days |

Pharmacokinetics and Drug Interactions

This compound is metabolized primarily by the CYP2C isoenzyme. Studies have explored ways to enhance its oral bioavailability through co-administration with flavonoid inhibitors, resulting in over two-fold increases in plasma concentrations .

Case Studies

One notable case involved a patient who developed angioedema suspected to be induced by this compound. This case underscores the importance of monitoring adverse effects associated with statin therapy .

Propiedades

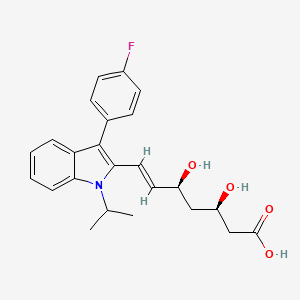

IUPAC Name |

(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGEFLZQAZZCD-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020962 | |

| Record name | (3R,5S)-Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ... | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

93957-54-1, 155229-75-7, 93957-55-2 | |

| Record name | fluvastatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3R,5S)-Fluvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |

| Record name | Fluvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.